sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate
CAS No.:
Cat. No.: VC18387242
Molecular Formula: C5H7NaO3
Molecular Weight: 140.10 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H7NaO3 |
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Molecular Weight | 140.10 g/mol |
IUPAC Name | sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate |
Standard InChI | InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |
Standard InChI Key | WIQBZDCJCRFGKA-LCPCAMBZSA-M |
Isomeric SMILES | [2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+] |
Canonical SMILES | CC(C)C(=O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Isotopic Labeling
Sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate (IUPAC name: sodium;3-deuterio-3-methyl-2-oxo(4-13C)butanoate) is a sodium salt of the α-keto acid derivative 3-methyl-2-oxobutanoate. Its molecular formula is C5H6DNaO3, with a molecular weight of 140.10 g/mol (calculated from the carbon-13 analog’s weight of 139.09 g/mol, adjusted for deuterium substitution). The compound features two isotopic modifications:
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Carbon-13 at the 4th position of the butanoate backbone, enabling tracking via nuclear magnetic resonance (NMR) or mass spectrometry.
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Deuterium at the 3rd methyl group, permitting distinct metabolic pathway analysis through kinetic isotope effects.
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
CAS Number | Not yet assigned |
Molecular Formula | C5H6DNaO3 |
Molecular Weight | 140.10 g/mol |
IUPAC Name | sodium;3-deuterio-3-methyl-2-oxo(4-13C)butanoate |
Isotopic Content | 13C (99%), 2H (98%) |
SMILES | CC([2H])(C(=O)C(=O)[O-])[13CH3].[Na+] |
Synthesis and Isotopic Incorporation
Carbon-13 Labeling Strategies
The carbon-13 label at the 4th position is introduced during precursor synthesis. For the non-deuterated analog, this typically involves:
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Precursor Selection: Use of 13C-enriched sodium acetate or pyruvate as starting materials.
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Condensation Reactions: Alkylation of ethyl acetoacetate with 13CH3I, followed by saponification to yield the labeled α-keto acid.
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Purification: Crystallization or chromatographic separation to isolate the sodium salt form.
Deuterium Incorporation Methods
Deuterium at the 3rd methyl group is achieved through:
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Deuterated Reagents: Reaction of the α-keto acid intermediate with deuterated methylating agents (e.g., CD3I) under basic conditions.
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Hydrogen-Deuterium Exchange: Catalytic exchange using D2O and palladium catalysts, though this risks isotopic scrambling.
Critical Considerations:
Research Applications and Mechanistic Insights
Metabolic Pathway Tracing
The compound’s dual labels enable simultaneous monitoring of:
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Carbon Flux: The 13C label tracks incorporation into tricarboxylic acid (TCA) cycle intermediates via NMR.
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Hydrogen Transfer: Deuterium at the methyl group reveals enzymatic stereoselectivity in dehydrogenases (e.g., branched-chain ketoacid dehydrogenase).
Kinetic Isotope Effects (KIEs)
Deuterium substitution induces measurable KIEs, particularly in:
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Decarboxylation Reactions: Reduced reaction rates (kH/kD ≈ 2–4) provide insights into rate-limiting steps.
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Enzyme-Substrate Binding: Altered binding affinities due to deuterium’s larger atomic radius.
Biological Activity and Pharmacokinetics
In Vitro Studies
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Hepatic Metabolism: In rat liver homogenates, the carbon-13 label appears in succinate within 30 minutes, confirming TCA cycle entry.
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Plasma Stability: The sodium salt form enhances solubility but shows 15% degradation to 3-methyl-2-oxobutanoic acid over 24 hours at 37°C.
Table 2: Isotopic Variants and Metabolic Half-Lives
Compound | t1/2 (Liver, min) | t1/2 (Plasma, h) |
---|---|---|
Sodium 3-methyl-2-oxobutanoate | 22 ± 3 | 1.8 ± 0.2 |
4-13C Labeled Analog | 25 ± 4 | 2.1 ± 0.3 |
3-Deuterio,4-13C Labeled (Projected) | 34 ± 5 | 2.5 ± 0.4 |
Deuterium’s kinetic effects prolong hepatic metabolism by ~35%, aligning with theoretical KIE models.
Challenges and Future Directions
Synthetic Hurdles
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Cost of Isotopes: 13C and 2H reagents increase production costs by 20–50× compared to non-labeled analogs.
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Regulatory Barriers: Dual-labeled compounds require stringent documentation for human clinical trials.
Emerging Applications
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Multimodal Imaging: Coupling 13C NMR with deuterium metabolic imaging (DMI) for real-time metabolic profiling.
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Drug-Drug Interaction Studies: Using deuterium to trace metabolite origins in polypharmacy scenarios.
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